molecular formula C31H42O4 B14237672 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid CAS No. 367524-08-1

9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid

Cat. No.: B14237672
CAS No.: 367524-08-1
M. Wt: 478.7 g/mol
InChI Key: KTIZFSJVNPPBFI-UHFFFAOYSA-N
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Description

9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid is an organic compound with a complex structure. It is part of the fluorene family, which is known for its applications in organic electronics and photonics. This compound is characterized by its two ethylhexyl groups attached to the fluorene core, which enhances its solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes alkylation to introduce the ethylhexyl groups.

    Oxidation: The alkylated fluorene is then oxidized to introduce carboxylic acid groups at the 2 and 7 positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of diacids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets. The ethylhexyl groups enhance its solubility, allowing it to interact more effectively with biological membranes or electronic materials. The carboxylic acid groups can form hydrogen bonds, facilitating interactions with other molecules and enhancing its reactivity.

Comparison with Similar Compounds

  • 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid
  • Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]

Comparison:

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and wide range of applications

Properties

CAS No.

367524-08-1

Molecular Formula

C31H42O4

Molecular Weight

478.7 g/mol

IUPAC Name

9,9-bis(2-ethylhexyl)fluorene-2,7-dicarboxylic acid

InChI

InChI=1S/C31H42O4/c1-5-9-11-21(7-3)19-31(20-22(8-4)12-10-6-2)27-17-23(29(32)33)13-15-25(27)26-16-14-24(30(34)35)18-28(26)31/h13-18,21-22H,5-12,19-20H2,1-4H3,(H,32,33)(H,34,35)

InChI Key

KTIZFSJVNPPBFI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CC(CC)CCCC

Origin of Product

United States

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